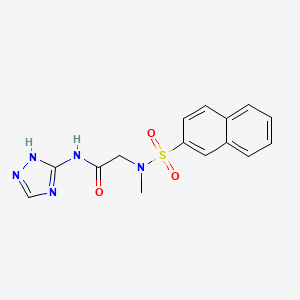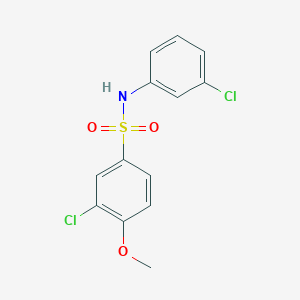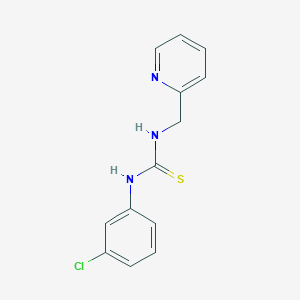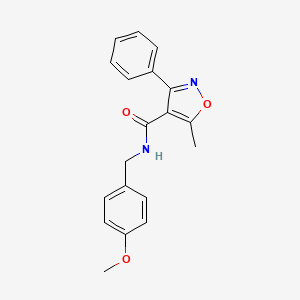
N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide, also known as MNTG, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNTG is a triazole-based inhibitor that has been shown to have significant effects on various biological processes, including inflammation, cancer, and neurodegenerative diseases.
作用机制
N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide exerts its effects through a variety of mechanisms, including the inhibition of enzymes and signaling pathways that are involved in inflammation and cancer. N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide has several advantages for use in lab experiments, including its high potency and selectivity, as well as its ability to be easily synthesized. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
未来方向
There are several potential future directions for research on N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide. One area of interest is its potential as a treatment for cancer, as studies have shown that it can inhibit the growth of cancer cells in vitro and in vivo. Another area of interest is its potential as a treatment for neurodegenerative diseases, as studies have shown that it has neuroprotective effects. Additionally, further studies are needed to determine the optimal dosage and administration of N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide, as well as its potential toxicity and side effects. Overall, N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide is a promising candidate for further research and development in the field of scientific research.
合成方法
N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide can be synthesized using a variety of methods, including the reaction of 2-naphthylsulfonyl chloride with N~2~-methyl-N~2~-hydroxyethylamine to form the intermediate, which is then reacted with 4H-1,2,4-triazole-3-carboxylic acid to form N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide. The synthesis of N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide is a complex process that requires careful attention to detail and a thorough understanding of the underlying chemical reactions.
科学研究应用
N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide has been extensively studied for its potential applications in scientific research. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide can inhibit the production of pro-inflammatory cytokines, which are associated with a range of inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-20(9-14(21)18-15-16-10-17-19-15)24(22,23)13-7-6-11-4-2-3-5-12(11)8-13/h2-8,10H,9H2,1H3,(H2,16,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIYZVQVSQICTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NC=NN1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(1H-1,2,4-triazol-5-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-4-pyridinyl-4-({[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B5711544.png)

![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5711550.png)

![N-(3-fluorophenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5711556.png)
![12,12-dimethyl-12,13-dihydro-10H-pyrano[4',3':4,5]thieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B5711562.png)

![1-benzyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5711585.png)


![2-{[(3-chlorophenyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5711594.png)
![N'-(4-bromobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5711603.png)
